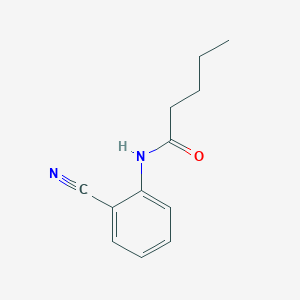
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, commonly known as ABE-792, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the human body.
Mécanisme D'action
ABE-792 works by inhibiting the enzyme N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, which is responsible for the breakdown of endocannabinoids in the human body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide, ABE-792 increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and subsequent modulation of these physiological processes.
Biochemical and Physiological Effects
ABE-792 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, ABE-792 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. These effects are thought to be mediated by the modulation of the endocannabinoid system in the body.
Avantages Et Limitations Des Expériences En Laboratoire
ABE-792 has several advantages for lab experiments. It is a potent and selective N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide inhibitor, making it a useful tool for studying the endocannabinoid system in the human body. Additionally, ABE-792 has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, ABE-792 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, ABE-792 may have off-target effects, which could complicate data interpretation in some experiments.
Orientations Futures
There are several future directions for the study of ABE-792. One potential area of research is the development of ABE-792 as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the long-term safety and efficacy of ABE-792. Furthermore, the development of novel N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ABE-792 involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to obtain ABE-792. This synthesis method has been optimized to produce high yields of pure ABE-792, making it suitable for large-scale production.
Applications De Recherche Scientifique
ABE-792 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and anti-inflammatory effects in preclinical studies. Additionally, ABE-792 has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that ABE-792 may have potential as a novel therapeutic agent for the treatment of various neurological and psychiatric disorders.
Propriétés
Formule moléculaire |
C17H16Cl3NO3 |
|---|---|
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-3-23-15-7-5-4-6-14(15)21-17(22)10(2)24-16-9-12(19)11(18)8-13(16)20/h4-10H,3H2,1-2H3,(H,21,22) |
Clé InChI |
YXCUCFPTWFFOTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



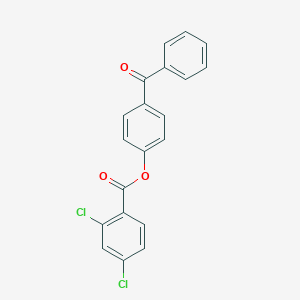
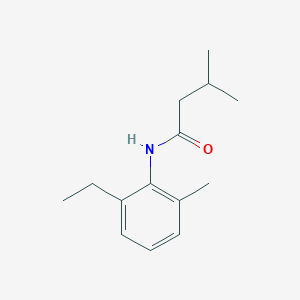
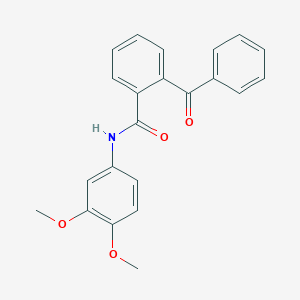
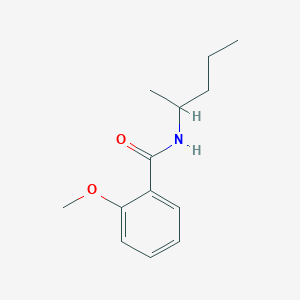
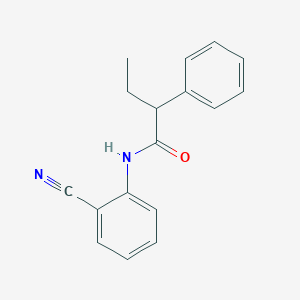
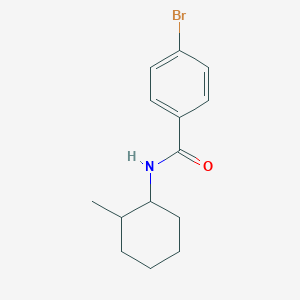
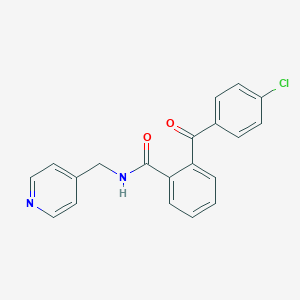
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)

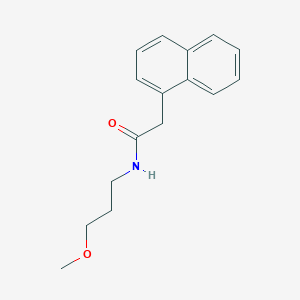
![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)

